molecular formula C20H16N2O3S B11613385 4-[2-(Thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzene-1,2-diol

4-[2-(Thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzene-1,2-diol

Cat. No.: B11613385
M. Wt: 364.4 g/mol
InChI Key: SNSDDJBLFZAUKE-UHFFFAOYSA-N
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Description

4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL is a complex organic compound that features a unique structure combining a thienyl group, a dihydropyrazolo benzoxazin core, and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenediol moiety would yield quinones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,2-BENZENEDIOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzene-1,2-diol

InChI

InChI=1S/C20H16N2O3S/c23-16-8-7-12(10-17(16)24)20-22-15(13-4-1-2-5-18(13)25-20)11-14(21-22)19-6-3-9-26-19/h1-10,15,20,23-24H,11H2

InChI Key

SNSDDJBLFZAUKE-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC(=C(C=C5)O)O

Origin of Product

United States

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